molecular formula C20H30N4O3 B2564664 2-(4-(2-(cyclopropylmethoxy)isonicotinoyl)piperazin-1-yl)-N-isopropylpropanamide CAS No. 2034201-54-0

2-(4-(2-(cyclopropylmethoxy)isonicotinoyl)piperazin-1-yl)-N-isopropylpropanamide

Cat. No.: B2564664
CAS No.: 2034201-54-0
M. Wt: 374.485
InChI Key: WOSYMXIAEQUJNI-UHFFFAOYSA-N
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Description

2-(4-(2-(cyclopropylmethoxy)isonicotinoyl)piperazin-1-yl)-N-isopropylpropanamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring, a cyclopropylmethoxy group, and an isonicotinoyl moiety, making it a subject of study for its pharmacological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(cyclopropylmethoxy)isonicotinoyl)piperazin-1-yl)-N-isopropylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance yield and purity. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-(cyclopropylmethoxy)isonicotinoyl)piperazin-1-yl)-N-isopropylpropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(4-(2-(cyclopropylmethoxy)isonicotinoyl)piperazin-1-yl)-N-isopropylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in targeting specific receptors or enzymes.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(2-(cyclopropylmethoxy)isonicotinoyl)piperazin-1-yl)-N-isopropylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(2-(cyclopropylmethoxy)isonicotinoyl)piperazin-1-yl)-N-isopropylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropylmethoxy group, in particular, may contribute to its stability and reactivity, differentiating it from other piperazine derivatives.

Properties

IUPAC Name

2-[4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazin-1-yl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O3/c1-14(2)22-19(25)15(3)23-8-10-24(11-9-23)20(26)17-6-7-21-18(12-17)27-13-16-4-5-16/h6-7,12,14-16H,4-5,8-11,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSYMXIAEQUJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C)N1CCN(CC1)C(=O)C2=CC(=NC=C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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